7-Deoxypaclitaxel

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

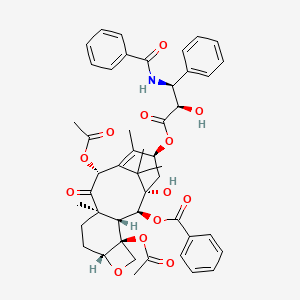

7-Deoxypaclitaxel, also known as this compound, is a useful research compound. Its molecular formula is C47H51NO13 and its molecular weight is 837.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of 7-Deoxypaclitaxel

This compound is synthesized through various methods that modify the structure of paclitaxel. One notable approach involves the semisynthesis of this compound analogs from Taxine B, a compound derived from Taxus baccata. This process has led to the creation of several derivatives that retain significant cytotoxic properties while potentially improving pharmacokinetic profiles and reducing side effects associated with paclitaxel.

Cytotoxicity : Research indicates that this compound exhibits cytotoxicity comparable to that of paclitaxel against various cancer cell lines. For instance, studies have shown that it effectively promotes tubulin assembly into microtubules, a mechanism crucial for its anticancer activity. In vitro assays demonstrated that this compound has similar interactions with P-glycoprotein, a protein associated with drug resistance in cancer cells, making it a candidate for further investigation in resistant cancer types .

Case Study : A study evaluated the cytotoxic effects of this compound on NCI/ADR-RES cells, a model for multidrug-resistant cancer. The results indicated that this compound maintained significant cytotoxicity, suggesting its potential as an alternative treatment for resistant cancers .

Therapeutic Applications

This compound is being explored for various therapeutic applications:

- Breast Cancer : Clinical trials are investigating its efficacy in treating breast cancer, particularly in cases where patients exhibit resistance to standard therapies.

- Ovarian Cancer : Similar to breast cancer, this compound is being assessed for its potential benefits in ovarian cancer treatment protocols.

- Non-Small Cell Lung Cancer : Preliminary studies suggest that this compound may also be effective against non-small cell lung cancer, providing another avenue for treatment options .

Comparative Data Table

The following table summarizes the cytotoxic effects and therapeutic potentials of this compound compared to paclitaxel:

| Compound | Cytotoxicity (IC50) | Mechanism of Action | Potential Applications |

|---|---|---|---|

| Paclitaxel | Varies by cell line | Promotes microtubule assembly | Breast, ovarian, lung cancers |

| This compound | Comparable to Paclitaxel | Similar tubulin interaction | Resistant breast and ovarian cancers |

化学反応の分析

Barton Deoxygenation Strategy

7-Deoxypaclitaxel 6 is synthesized from paclitaxel through:

-

Protection of the 2′-hydroxyl with tert-butyldimethylsilyl (TBS) groups

-

Sodium hydride-mediated formation of a thiocarbonyl intermediate

-

Radical deoxygenation using tributyltin hydride and AIBN

-

TBS deprotection with HF-pyridine

This method achieves 48% yield from intermediate 5 ( ).

C10 Modifications

Treatment of this compound 6 with samarium(II) iodide (SmI₂) and acetic acid removes the C10 acetate group, yielding 10-deacetoxy-7-deoxypaclitaxel 7 in 82% yield ( ). This transformation highlights the lability of the C10 substituent under reductive conditions.

Structural-Activity Relationship (SAR) Data

Biological evaluations reveal critical reactivity-impacted pharmacological properties:

| Compound | Modification | Tubulin Polymerization ED₅₀ (vs Paclitaxel) | Cytotoxicity (MCF7 ED₅₀) |

|---|---|---|---|

| 3 | C7-deoxy, C10-OH | 2.2 | 0.87 |

| 6 | C7-deoxy, C10-OAc | 1.4 | 30.0 |

| 7 | C7/C10-deoxy | 2.0 | 9.0 |

Key findings:

-

C7 deoxygenation reduces microtubule stabilization by 36% compared to paclitaxel

-

Retention of C10 acetoxy group (6 ) increases cytotoxicity 34-fold over C10-deacetoxy analogs

Side Reactions and Byproduct Formation

During O-cinnamoyltaxicin I acetonide synthesis ( ):

-

3 forms as a major side product (20–25%) via C5 hydroxyl group elimination

-

Controlled isomerization at C13 minimizes byproduct accumulation

Synthetic Challenges

-

Oxetane ring stability : Acidic conditions promote ring-opening at C4/C5 ( )

-

C2 benzoylation : Requires benzylidene acetal protection of C1/C2 hydroxyls to prevent ester migration ( )

-

C4 hydroxyl reactivity : Non-acylated analogs show >95% reduction in cytotoxicity ( )

These findings demonstrate that this compound’s chemical behavior is dominated by the reactivity of its C7, C10, and C4 positions. While deoxygenation simplifies synthesis, it imposes significant trade-offs in biological activity, emphasizing the need for targeted acylations to restore pharmacological efficacy.

特性

分子式 |

C47H51NO13 |

|---|---|

分子量 |

837.9 g/mol |

IUPAC名 |

[(1S,2S,3R,4S,7R,10R,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C47H51NO13/c1-26-32(59-43(55)36(51)35(29-16-10-7-11-17-29)48-41(53)30-18-12-8-13-19-30)24-47(56)40(60-42(54)31-20-14-9-15-21-31)38-45(6,23-22-33-46(38,25-57-33)61-28(3)50)39(52)37(58-27(2)49)34(26)44(47,4)5/h7-21,32-33,35-38,40,51,56H,22-25H2,1-6H3,(H,48,53)/t32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 |

InChIキー |

KNDOYLWKJXBKBV-ABSZOUAASA-N |

異性体SMILES |

CC1=C2[C@H](C(=O)[C@@]3(CC[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C |

正規SMILES |

CC1=C2C(C(=O)C3(CCC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C |

同義語 |

7-deoxypaclitaxel |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。